molecular formula C21H20N2O B12734782 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one CAS No. 88389-54-2

10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12734782
CAS No.: 88389-54-2
M. Wt: 316.4 g/mol
InChI Key: XCDGAEDPMYDYCB-UHFFFAOYSA-N
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Description

10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an indenoquinoline core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method starts with the preparation of the indenoquinoline core, followed by the introduction of the piperidine group. Key steps may include:

    Cyclization reactions: to form the indenoquinoline structure.

    Nucleophilic substitution: to attach the piperidine group.

    Purification: using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up: the reaction conditions.

    Automating: the synthesis process.

    Implementing quality control: measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield quinoline derivatives.

    Reduction: may yield more saturated compounds.

    Substitution: may yield various functionalized derivatives.

Scientific Research Applications

10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biology: Studying its effects on biological systems.

Mechanism of Action

The mechanism of action of 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to specific receptors: and modulate their activity.

    Inhibit or activate enzymes: involved in metabolic pathways.

    Alter cellular signaling pathways: , leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-ol: A hydroxylated derivative.

    10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-amine: An amine derivative.

Uniqueness

10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of an indenoquinoline core with a piperidine moiety, which may confer distinct biological and chemical properties compared to its derivatives.

Properties

CAS No.

88389-54-2

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

10-piperidin-1-yl-10,10a-dihydroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C21H20N2O/c24-21-15-9-3-2-8-14(15)19-18(21)20(23-12-6-1-7-13-23)16-10-4-5-11-17(16)22-19/h2-5,8-11,18,20H,1,6-7,12-13H2

InChI Key

XCDGAEDPMYDYCB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O

Origin of Product

United States

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